N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

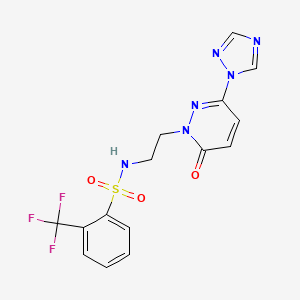

N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a trifluoromethylbenzenesulfonamide group. Structural characterization of such compounds often relies on tools like X-ray crystallography, where programs such as SHELX are critical for refinement and analysis .

Properties

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O3S/c16-15(17,18)11-3-1-2-4-12(11)28(26,27)21-7-8-23-14(25)6-5-13(22-23)24-10-19-9-20-24/h1-6,9-10,21H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEUXBILKGWPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This compound incorporates a triazole moiety, which has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down as follows:

- Triazole Ring : A five-membered ring that is known for its pharmacological significance.

- Pyridazine Moiety : This contributes to the compound's biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) values for derivatives containing trifluoromethyl groups have shown effectiveness against a range of bacteria such as Staphylococcus aureus and Escherichia coli .

- A study found that triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against several bacterial strains .

Anticancer Activity

The triazole scaffold has been linked to anticancer properties:

- Compounds similar to this compound have been reported to inhibit various cancer cell lines, including pancreatic and hepatocellular cancers .

- The mechanism often involves the inhibition of key enzymes like VEGFR-2, which is crucial in cancer progression .

Anti-inflammatory Properties

Triazole-based compounds have demonstrated the ability to inhibit cytokine production:

- Studies have shown that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for antimicrobial and anticancer activity |

| Trifluoromethyl Group | Increases potency and bioavailability |

| Pyridazine Moiety | Enhances interaction with biological targets |

Case Studies

Several studies provide insight into the efficacy of similar compounds:

- Antimicrobial Efficacy : A study involving triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a trifluoromethyl group was correlated with enhanced activity .

- Anticancer Potential : Research focusing on indolinone-triazole hybrids demonstrated promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition .

- Inflammatory Response Modulation : Another study highlighted how triazole derivatives could reduce cytokine levels in inflammatory models, suggesting their potential use in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from crystallographic methodologies (e.g., SHELX refinement) and general trends in sulfonamide-based molecules can be extrapolated:

Table 1: General Comparison of Sulfonamide Derivatives

Key Observations:

Refinement Challenges : Compounds with trifluoromethyl groups often exhibit disordered crystal structures, requiring advanced refinement protocols in SHELXL to resolve electron density ambiguities .

Bioactivity Gaps : Unlike well-studied analogs (e.g., acetazolamide, a carbonic anhydrase inhibitor), the biological activity of this specific derivative remains uncharacterized in the literature.

Research Findings and Limitations

- Crystallographic Data: No X-ray structure of the compound is cited in the evidence. SHELX programs are broadly used for similar molecules, but successful refinement depends on high-quality diffraction data .

- Synthetic Feasibility : The 1,2,4-triazole and pyridazine motifs are synthetically accessible, but regioselective functionalization of the triazole ring may pose challenges.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis requires multi-step protocols with careful control of reaction variables. Key steps include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhances solubility of intermediates .

- Catalysts and pH : Base catalysts (e.g., K₂CO₃) and pH adjustments (neutral to slightly basic) improve coupling reactions .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use preparative HPLC or column chromatography to isolate the final product, with NMR and LC-MS to confirm purity (>95%) .

Q. What analytical techniques are critical for confirming the molecular structure?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridazinone, sulfonamide) and regiochemistry .

- Mass spectrometry (HR-MS) : Validates molecular weight (e.g., exact mass ±0.001 Da) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the triazole-pyridazine core .

Intermediate Research Questions

Q. How can the compound’s potential biological activity be systematically evaluated?

A tiered approach is recommended:

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Sulfonamide derivatives often inhibit enzymes via competitive binding .

- Cellular models : Test cytotoxicity and target engagement in disease-relevant cell lines (e.g., cancer, neurodegenerative) at concentrations ≤10 µM .

- ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead candidates .

Q. What strategies mitigate conflicting bioactivity data across studies?

Contradictions may arise from assay conditions or impurities. Solutions include:

- Standardized protocols : Use validated kits (e.g., Promega ATP assays) and controls (e.g., known inhibitors) .

- Impurity profiling : Quantify byproducts (e.g., des-trifluoromethyl analogs) via LC-MS and correlate with activity .

- Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple replicates to rule out outliers .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s enzyme inhibition?

Computational and experimental methods are combined:

- Docking studies : The trifluoromethyl group and sulfonamide moiety bind hydrophobic pockets and catalytic sites (e.g., COX-2, carbonic anhydrase) .

- Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots; noncompetitive inhibition is common due to allosteric effects .

- Mutagenesis : Modify key residues (e.g., His64 in carbonic anhydrase) to confirm binding interactions .

Q. How can researchers resolve discrepancies in metabolic stability data?

- Species differences : Compare microsomal stability in human vs. rodent models (e.g., t₁/₂ human: 45 min vs. rat: 12 min) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Prodrug strategies : Modify the pyridazine ring with ester pro-groups to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.